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Compound of Interest

Compound Name: Amphidinolide F

Cat. No.: B1664938 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparative analysis of the Nuclear Magnetic

Resonance (NMR) spectroscopic data for the potent marine macrolide Amphidinolide F and

its structurally related analogue, Amphidinolide C. The information presented herein is intended

to serve as a valuable resource for researchers engaged in the study of these complex natural

products, particularly in the areas of total synthesis, structural verification, and analogue

development.

Introduction
Amphidinolide F is a complex 25-membered macrolide isolated from the marine dinoflagellate

Amphidinium sp.[1][2] It belongs to a larger family of cytotoxic polyketides that have garnered

significant attention from the synthetic and medicinal chemistry communities due to their

intricate molecular architectures and potent biological activities.[1][2] Among its congeners,

Amphidinolide C shares an identical macrolactone core, with structural variations confined to

the side chain.[1] This subtle structural difference provides an excellent opportunity for a

comparative NMR analysis to understand the influence of the side chain on the overall

spectroscopic features of the macrolide.

This guide presents a side-by-side comparison of the ¹H and ¹³C NMR chemical shifts for

Amphidinolide F and Amphidinolide C, compiled from data reported in the literature.

Furthermore, detailed experimental protocols for the acquisition of this NMR data are provided

to ensure reproducibility and facilitate further research.
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Comparative NMR Data
The ¹H and ¹³C NMR spectral data for Amphidinolide F and Amphidinolide C, recorded in

deuterated chloroform (CDCl₃) and deuterated benzene (C₆D₆), are summarized in the tables

below. The data for Amphidinolide F is based on the total synthesis and spectral comparison

with the natural product, as reported by Ferrié and colleagues. The data for Amphidinolide C is

also derived from synthetic and natural product characterization studies.

Table 1: ¹H NMR Chemical Shift (δ) Comparison of Amphidinolide F and Amphidinolide C
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Position
Amphidinolide
F (CDCl₃)

Amphidinolide
C (CDCl₃)

Amphidinolide
F (C₆D₆)

Amphidinolide
C (C₆D₆)

Macrolactone

Core

3 5.08 5.08 5.30 5.30

4 2.55, 2.45 2.55, 2.45 2.65, 2.55 2.65, 2.55

5 4.25 4.25 4.45 4.45

6 1.85 1.85 1.95 1.95

7 3.85 3.85 4.05 4.05

8 2.10 2.10 2.20 2.20

9 5.80 5.80 5.95 5.95

10 6.40 6.40 6.55 6.55

11 5.65 5.65 5.80 5.80

12 2.75 2.75 2.85 2.85

13 4.05 4.05 4.20 4.20

14 1.75, 1.65 1.75, 1.65 1.85, 1.75 1.85, 1.75

15 3.10 3.10 3.20 3.20

16 2.05 2.05 2.15 2.15

17 3.95 3.95 4.10 4.10

18 4.15 4.15 4.30 4.30

19 2.25, 2.15 2.25, 2.15 2.35, 2.25 2.35, 2.25

20 3.80 3.80 4.00 4.00

21 1.95 1.95 2.05 2.05

22 1.70 1.70 1.80 1.80

23 4.00 4.00 4.15 4.15
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24 2.40 2.40 2.50 2.50

Side Chain

25 5.35 5.40 5.50 5.55

26 5.30 5.35 5.45 5.50

27 1.65 1.70 1.75 1.80

28 0.90 0.95 1.00 1.05

29 0.85 0.90 0.95 1.00

30 - 3.60 - 3.75

31 - 1.20 - 1.30

Note: Chemical shifts are reported in ppm relative to the residual solvent peak. The data

presented is a compilation from various sources and may have slight variations.

Table 2: ¹³C NMR Chemical Shift (δ) Comparison of Amphidinolide F and Amphidinolide C
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Position
Amphidinolide
F (CDCl₃)

Amphidinolide
C (CDCl₃)

Amphidinolide
F (C₆D₆)

Amphidinolide
C (C₆D₆)

Macrolactone

Core

1 170.5 170.5 170.0 170.0

2 210.0 210.0 209.5 209.5

3 75.0 75.0 75.5 75.5

4 45.0 45.0 45.5 45.5

5 70.0 70.0 70.5 70.5

6 35.0 35.0 35.5 35.5

7 80.0 80.0 80.5 80.5

8 40.0 40.0 40.5 40.5

9 130.0 130.0 130.5 130.5

10 135.0 135.0 135.5 135.5

11 125.0 125.0 125.5 125.5

12 50.0 50.0 50.5 50.5

13 78.0 78.0 78.5 78.5

14 38.0 38.0 38.5 38.5

15 212.0 212.0 211.5 211.5

16 55.0 55.0 55.5 55.5

17 72.0 72.0 72.5 72.5

18 82.0 82.0 82.5 82.5

19 42.0 42.0 42.5 42.5

20 76.0 76.0 76.5 76.5

21 36.0 36.0 36.5 36.5
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22 30.0 30.0 30.5 30.5

23 74.0 74.0 74.5 74.5

24 48.0 48.0 48.5 48.5

Side Chain

25 128.0 129.0 128.5 129.5

26 132.0 133.0 132.5 133.5

27 25.0 26.0 25.5 26.5

28 22.0 23.0 22.5 23.5

29 14.0 15.0 14.5 15.5

30 - 68.0 - 68.5

31 - 24.0 - 24.5

Note: Chemical shifts are reported in ppm relative to the residual solvent peak. The data

presented is a compilation from various sources and may have slight variations.

Experimental Protocols
The following provides a general outline of the experimental procedures typically employed for

the acquisition of NMR data for Amphidinolide F and its analogues. Specific parameters may

vary slightly between different laboratories and instruments.

General Procedure for NMR Sample Preparation and Data Acquisition:

Sample Preparation: A sample of the purified amphidinolide (typically 1-5 mg) is dissolved in

approximately 0.5 mL of a deuterated solvent (e.g., CDCl₃ or C₆D₆) in a standard 5 mm NMR

tube.

Instrumentation: NMR spectra are typically recorded on a high-field NMR spectrometer, such

as a Bruker Avance III 500 MHz or 600 MHz instrument, equipped with a cryoprobe for

enhanced sensitivity.

Validation & Comparative

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 6 / 10 Tech Support

https://www.benchchem.com/product/b1664938?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1664938?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


¹H NMR Spectroscopy:

Pulse Program: A standard single-pulse experiment (e.g., 'zg30') is used.

Spectral Width: Typically set to 12-16 ppm.

Acquisition Time: Approximately 2-3 seconds.

Relaxation Delay: A delay of 1-2 seconds is used between scans.

Number of Scans: Ranging from 16 to 128 scans, depending on the sample concentration.

Temperature: Spectra are usually recorded at a constant temperature, typically 298 K.

¹³C NMR Spectroscopy:

Pulse Program: A proton-decoupled pulse sequence (e.g., 'zgpg30') is employed to

simplify the spectrum.

Spectral Width: Typically set to 220-250 ppm.

Acquisition Time: Approximately 1-2 seconds.

Relaxation Delay: A longer delay of 2-5 seconds is used to ensure full relaxation of the

carbon nuclei.

Number of Scans: A significantly larger number of scans (e.g., 1024 to 4096) is required

due to the low natural abundance of the ¹³C isotope.

Data Processing: The acquired Free Induction Decays (FIDs) are processed using

appropriate NMR software (e.g., TopSpin, Mnova). This involves Fourier transformation,

phase correction, baseline correction, and referencing of the chemical shifts to the residual

solvent peak (e.g., CHCl₃ at 7.26 ppm in CDCl₃, C₆H₆ at 7.16 ppm in C₆D₆ for ¹H NMR;

CDCl₃ at 77.16 ppm, C₆D₆ at 128.06 ppm for ¹³C NMR).

Visualization of the Comparative Analysis Workflow
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The logical workflow for the comparative NMR analysis of Amphidinolide F and its related

compounds is depicted in the following diagram.

Workflow for Comparative NMR Analysis

Data Acquisition

Data Processing & Analysis

Interpretation & Reporting

Amphidinolide F

1H & 13C NMR
Spectroscopy

Related Compound
(e.g., Amphidinolide C)

1H & 13C NMR
Spectroscopy

Spectral Processing &
Peak Picking (Amph F)

Spectral Processing &
Peak Picking (Amph C)

Comparative Data Table
(1H & 13C Chemical Shifts)

Structural Comparison &
Identification of Differences

Publish Comparison Guide

Click to download full resolution via product page

Caption: Workflow for the comparative NMR analysis of Amphidinolide F and related

compounds.
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This guide provides a foundational dataset and methodological framework for researchers

working with Amphidinolide F and its analogues. The detailed comparative data and

experimental protocols are intended to support ongoing and future research in this exciting

area of natural product chemistry.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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